molecular formula C13H24BrNO4 B6595184 tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate CAS No. 2006286-94-6

tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate

Cat. No.: B6595184
CAS No.: 2006286-94-6
M. Wt: 338.24 g/mol
InChI Key: YVZBCOHGRDGBDM-VIFPVBQESA-N
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Description

tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate: is a chemical compound commonly used in organic synthesis. It is characterized by the presence of a tert-butyl ester group, a Boc-protected amino group, and a bromine atom on a butanoate backbone. This compound is particularly useful in peptide synthesis and as an intermediate in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate to form the Boc-protected amino group.

    Bromination: The butanoate backbone is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like triethylamine.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

  • Substitution reactions yield various substituted butanoates.
  • Deprotection reactions yield the free amine.
  • Hydrolysis reactions yield the corresponding carboxylic acid.

Scientific Research Applications

Chemistry: tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate is widely used in peptide synthesis as a building block.

Biology and Medicine: This compound is used in the synthesis of biologically active peptides and small molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate primarily involves its role as a synthetic intermediate. The Boc-protected amino group provides stability during synthetic transformations, and the bromine atom serves as a reactive site for substitution reactions. The tert-butyl ester group offers protection to the carboxylic acid functionality, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

    tert-Butyl (S)-3-amino-4-bromobutanoate: Lacks the Boc protection on the amino group.

    tert-Butyl (S)-3-(Boc-amino)-4-chlorobutanoate: Contains a chlorine atom instead of a bromine atom.

    tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate: Contains an iodine atom instead of a bromine atom.

Uniqueness: tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate is unique due to the combination of the Boc-protected amino group and the bromine atom. This combination allows for selective deprotection and substitution reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈BrN₁O₄. It features a tert-butyl group, a Boc (tert-butoxycarbonyl) protecting group, and a bromine atom attached to a butanoate backbone. The presence of these functional groups contributes to its reactivity and biological activity.

Target Interaction
The compound primarily acts through nucleophilic substitution reactions due to the electrophilic nature of the bromine atom. This allows it to interact with various nucleophiles, including amines and thiols, facilitating the formation of peptide bonds in biological systems.

Biochemical Pathways
this compound plays a crucial role in peptide synthesis, where it serves as a building block for more complex molecules. The formation and cleavage of the Boc-protected amines are central to its biochemical interactions.

Pharmacokinetics

The pharmacokinetic properties of this compound can be influenced by its structural features, particularly the stability of the Boc group under varying environmental conditions such as pH and temperature. These factors determine its bioavailability and efficacy in biological systems.

Biological Activity

Research Findings
Studies have shown that this compound exhibits various biological activities, particularly in the realm of drug synthesis and development. It is utilized in the design of peptides that may have therapeutic applications, including antimicrobial agents .

Case Studies

  • Peptide Synthesis : In one study, researchers used this compound as a key intermediate in synthesizing cyclic peptides that demonstrated enhanced stability and activity against specific bacterial strains.
  • Drug Development : Another investigation highlighted its role in developing novel drug candidates targeting specific receptors involved in inflammatory responses.

Applications

The compound finds applications across various fields:

  • Peptide Synthesis : It is used extensively as a building block for synthesizing peptides and other complex molecules.
  • Medicinal Chemistry : The compound is integral to developing pharmaceuticals, particularly those targeting specific biological pathways.
  • Bioconjugation : It is employed in modifying biomolecules for drug delivery systems and diagnostic applications.

Table 1: Reactivity Profile of this compound

Reaction TypeDescription
Nucleophilic SubstitutionSubstitution of bromine with nucleophiles such as amines
DeprotectionRemoval of Boc group under acidic conditions
Ester HydrolysisHydrolysis to yield corresponding carboxylic acid

Table 2: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Study AAntimicrobial ActivityEffective against Gram-positive bacteria
Study BPeptide SynthesisKey intermediate in cyclic peptide formation
Study CDrug DevelopmentTargeted receptor modulation

Properties

IUPAC Name

tert-butyl (3S)-4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZBCOHGRDGBDM-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501117184
Record name Butanoic acid, 4-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501117184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2006286-94-6
Record name Butanoic acid, 4-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2006286-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501117184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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